molecular formula C9H11N3O2 B2370530 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid CAS No. 342422-98-4

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid

Cat. No. B2370530
CAS RN: 342422-98-4
M. Wt: 193.206
InChI Key: BAVLMYRKIIYFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid is a chemical compound with the formula C₉H₁₁N₃O₂ . It has gained significant attention in the scientific community due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid has been characterized by various methods such as IR, 1 H NMR, 13 C NMR, and MS . The exact structure is confirmed by X-ray diffraction .


Chemical Reactions Analysis

The formation of compounds similar to 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

1. Molecular Weaving and Coordination Complexes

Research has explored the use of pyrazine-containing ligands like 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid in the design and synthesis of complex molecular structures. These ligands have been shown to form polynuclear transition metal complexes, potentially useful for molecular weaving with octahedral metal ions. This application is significant in the development of new materials and molecular engineering (Cockriel et al., 2008).

2. Supramolecular Synthons in Crystal Engineering

Another area of research involves analyzing the crystal structures of pyrazinecarboxylic acids to understand their supramolecular synthons, which are key in crystal engineering. These structures are formed through specific hydrogen bond interactions, offering insights for future crystal engineering strategies (Vishweshwar et al., 2002).

3. Coordination Polymers in Material Science

The compound has been used in the synthesis of coordination polymers, which have varied structural types and topologies. These structures have applications in material science, particularly in the development of new types of frameworks and networks (Zhao et al., 2014).

4. Luminescence in Metal-Organic Frameworks

Research has also delved into the use of pyrazinecarboxylic acids in the creation of metal-organic frameworks that exhibit unique luminescence properties. These properties are significant for potential applications in sensing and lighting technologies (Liu et al., 2013).

properties

IUPAC Name

3-pyrrolidin-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVLMYRKIIYFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.